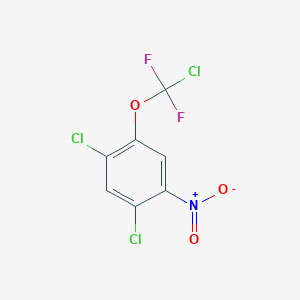
2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% (DCFCMNB) is a synthetic compound that has been used in a variety of scientific applications. It is an important reagent used in organic synthesis and has been used in a variety of scientific research applications. DCFCMNB has a wide range of biochemical and physiological effects and has been used in laboratory experiments to investigate various biological processes.
科学的研究の応用
2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as nitrobenzene derivatives and nitroalkenes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been used as a catalyst in the synthesis of polymers and is used in the production of pharmaceuticals. Furthermore, it has been used in the synthesis of dyes and pigments, and in the synthesis of fluorescent probes.
作用機序
The mechanism of action of 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% is not completely understood. However, it is believed that the compound acts as a catalyst in certain reactions, promoting the formation of new bonds between molecules. It is also believed to interact with certain enzymes, which may lead to the activation or inhibition of certain biochemical pathways. Furthermore, it is believed that 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% may interact with certain cell membranes, which could lead to changes in the structure and function of the cells.
Biochemical and Physiological Effects
2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and proteases. Furthermore, it has been shown to have an inhibitory effect on the activity of certain hormones, such as testosterone and estradiol. Additionally, 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been shown to have an inhibitory effect on the activity of certain neurotransmitters, such as dopamine and serotonin. Finally, 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has been shown to have an inhibitory effect on the activity of certain gene expression pathways, such as those involved in cell growth and differentiation.
実験室実験の利点と制限
2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is stable under a variety of conditions and has a low toxicity level. Furthermore, it is soluble in a variety of organic solvents and has a low vapor pressure, making it ideal for use in laboratory experiments.
However, there are some limitations to the use of 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% in laboratory experiments. It is a highly reactive compound and can cause unwanted side reactions with other compounds. Additionally, it has a relatively short shelf life and can degrade quickly if not stored properly. Finally, it is not soluble in water and must be used in an organic solvent.
将来の方向性
There are several potential future directions for the use of 2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% in scientific research. It could be used in the synthesis of new organic compounds that could be used in drug discovery and development. Additionally, it could be used in the synthesis of new polymers that could be used in a variety of applications, such as in the production of medical devices. Furthermore, it could be used in the synthesis of new dyes and pigments that could be used in a variety of industrial applications. Finally, it could be used in the synthesis of new fluorescent probes that could be used in a variety of biological and medical applications.
合成法
2,4-Dichloro-5-(chlorodifluoromethoxy)nitrobenzene, 98% can be synthesized by the reaction of 4-chloro-2-nitrobenzaldehyde with chlorodifluoromethoxybenzene in the presence of a base catalyst. This reaction is known as a Friedel-Crafts alkylation reaction and is a common method for the synthesis of nitroarenes. The reaction proceeds by the nucleophilic addition of the nitrobenzaldehyde to the chlorodifluoromethoxybenzene, followed by a dehydration and elimination of the resulting alcohol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 70-80°C.
特性
IUPAC Name |
1,5-dichloro-2-[chloro(difluoro)methoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F2NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSNIGLAWFVGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

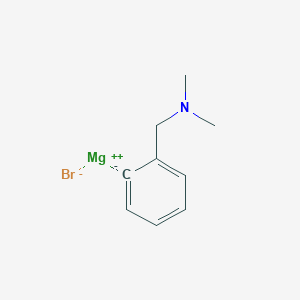
![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)
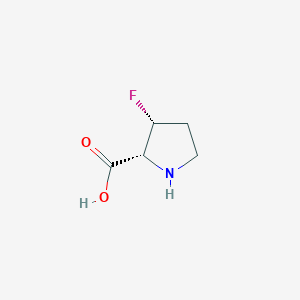

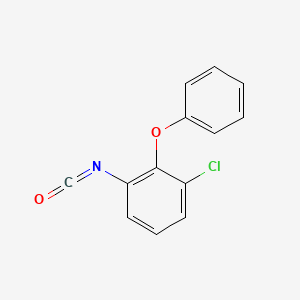
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)

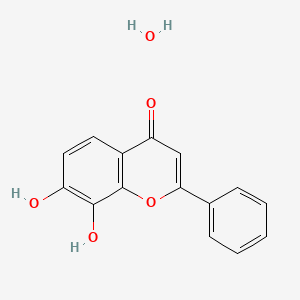
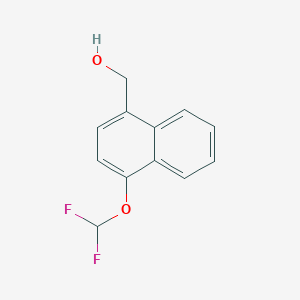


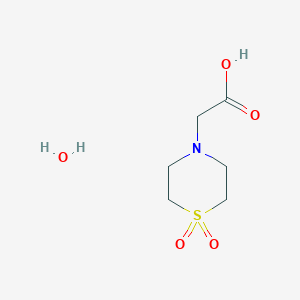
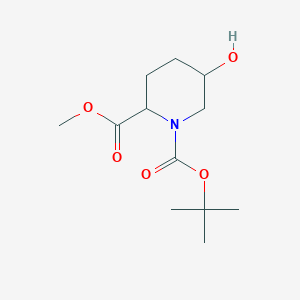
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)